2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Description
Chemical Name: 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine CAS No.: 946773-34-8 Molecular Formula: C₁₄H₁₁ClF₃NO Molecular Weight: 301.69 g/mol Structure: The compound features a central phenylamine group substituted at position 5 with a trifluoromethyl (-CF₃) group. A phenoxy moiety, substituted with a chlorine atom at position 4 and a methyl group at position 3, is attached at position 2 of the phenylamine ring .
This aromatic amine is primarily used in research settings (e.g., as a precursor in organic synthesis or a ligand in coordination chemistry), though its specific applications remain undisclosed in available literature .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-6-10(3-4-11(8)15)20-13-5-2-9(7-12(13)19)14(16,17)18/h2-7H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEYNOXXBDIERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine typically involves the reaction of 4-chloro-3-methylphenol with 5-(trifluoromethyl)-2-nitroaniline. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol group displaces the nitro group under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where the reaction conditions are tightly controlled to maintain optimal temperature and pressure. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced functional groups.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The compound shares structural motifs with several chloro- and trifluoromethyl-substituted aromatic amines. Below is a comparative analysis:
Functional Group Influence on Properties
- Phenoxy vs. Aniline Derivatives: The presence of a phenoxy group in the target compound increases steric bulk and lipophilicity compared to simpler aniline derivatives like 2-chloro-5-methyl-4-(trifluoromethyl)aniline .
- Amino Group Positioning: The target compound’s single -NH₂ group contrasts with 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine, which has two amine groups, enabling divergent coordination chemistry or hydrogen-bonding interactions .
Predicted Physicochemical Trends
- Lipophilicity: The trifluoromethyl group and aromatic rings contribute to high logP values across all compounds, but the phenoxy group in the target compound may further enhance membrane permeability .
- Acidity/Basicity : The -NH₂ group in the target compound has a predicted pKa of ~0.94 (similar to 2-chloro-5-methyl-4-(trifluoromethyl)aniline), suggesting weak basicity under physiological conditions .
Research and Application Context
Biological Activity
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, often referred to as compound 18 (CHMFL-KIT-64), has emerged as a significant candidate in pharmacological research due to its potent biological activities. This compound has been investigated primarily for its inhibitory effects on various kinases, particularly c-KIT, which plays a crucial role in several malignancies, including gastrointestinal stromal tumors (GISTs).
- Molecular Formula : C15H13ClF3N
- Molecular Weight : 305.72 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is largely attributed to its ability to inhibit the c-KIT kinase. c-KIT is a receptor tyrosine kinase that, when mutated, leads to uncontrolled cell proliferation and survival. The compound demonstrates single-digit nanomolar potency against both wild-type c-KIT and various drug-resistant mutants, showcasing its potential as a therapeutic agent for treating cancers associated with c-KIT mutations .
In Vitro Efficacy
In biochemical assays, this compound has shown:
- IC50 Values : Single-digit nanomolar range against c-KIT wt and mutants.
- Selectivity : The compound exhibits selectivity against a range of gain-of-function mutations within the juxtamembrane domain and the ATP binding pocket of c-KIT .
In Vivo Efficacy
In animal models, particularly those with c-KIT mutations:
- The compound demonstrated significant antitumor efficacy.
- It maintained good pharmacokinetic profiles across various species, including mice and dogs, indicating potential for clinical application .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on GIST Models : In a GIST model expressing c-KIT mutations, treatment with this compound resulted in substantial tumor regression compared to control groups.
- Resistance Profiles : The compound was effective against imatinib-resistant cell lines, indicating its potential as a second-line therapy for patients who develop resistance to first-line treatments .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Target | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| CHMFL-KIT-64 | c-KIT | <10 | High | Effective against multiple resistant mutants |
| Compound A | c-KIT | 50 | Moderate | Less effective against resistant mutants |
| Compound B | Other Kinase | 20 | Low | Non-selective with broader activity |
Q & A
Q. What are the established synthetic routes for 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution between 4-chloro-3-methylphenol (CAS RN: see ) and a halogenated aniline precursor (e.g., 2-chloro-5-nitrobenzotrifluoride). Key factors include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion .
- Base choice : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) improves substitution efficiency by deprotonating the phenol .
- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .
Optimization requires adjusting stoichiometry (1:1.2 molar ratio of phenol to halide) and moisture control to prevent hydrolysis of intermediates.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons adjacent to trifluoromethyl groups show downfield shifts) .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidative derivatives from incomplete substitution) .
- X-ray crystallography : Resolves structural ambiguities, such as steric effects from the 4-chloro-3-methylphenoxy group .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?
- Halogen effects : Replacing chlorine with bromine (as in ) increases steric bulk, slowing substitution kinetics but enhancing lipophilicity. The trifluoromethyl group’s electron-withdrawing nature reduces ring electron density, directing electrophilic attacks to meta positions .
- Bioactivity : Analogous compounds (e.g., ) show that trifluoromethyl groups improve metabolic stability and target binding (e.g., kinase inhibition). Comparative assays (e.g., IC₅₀ measurements) using fluorinated vs. non-fluorinated analogs can quantify these effects .
Q. How should researchers resolve contradictions in reported reaction yields or biological activity data?
Discrepancies may arise from:
- Catalyst variability : Pd-based catalysts (e.g., Pd(OAc)₂) vs. Cu-mediated systems affect coupling efficiency in aryl ether formation .
- Biological assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms can alter activity readings. Validate results using orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR targets) .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Molecular docking studies : The trifluoromethyl group may occupy hydrophobic pockets in enzyme active sites (e.g., cytochrome P450 isoforms), while the phenoxy group participates in π-π stacking with aromatic residues .
- Metabolic pathways : Oxidative metabolism (e.g., CYP3A4-mediated hydroxylation) generates reactive intermediates; use LC-MS/MS to track metabolites and identify toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
